The "R" designation in the name indicates that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a stereoisomer with a specific spatial arrangement of its atoms. This chirality makes it a potential candidate for use in asymmetric catalysis []. Asymmetric catalysts are crucial tools in organic synthesis, allowing researchers to selectively produce one enantiomer (mirror image) of a molecule over the other. This is important in many areas of research, including the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its chirality.
The core structure of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone incorporates a functional group known as an oxazolidinone ring. This ring system is a versatile building block that can be used to synthesize a variety of other complex molecules with potential applications in medicinal chemistry and materials science [].
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound characterized by its five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound's structure features an isopropyl group at the 4th position and two methyl groups at the 5th position, which are crucial for its stereochemical properties. The designation "(R)" indicates that it is one of the two enantiomers, possessing a specific spatial arrangement of atoms that can significantly influence its chemical behavior and biological activity .
Due to the lack of specific research on (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, its mechanism of action is unknown. However, other oxazolidinones can exhibit various biological activities. Some well-studied examples target the ribosome in bacteria, inhibiting protein synthesis and acting as antibiotics [].
While specific data on the biological activity of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone is limited, oxazolidinones are known for their diverse biological properties. Some related compounds have demonstrated:
The synthesis of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone typically involves:
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has several applications, particularly in:
Several compounds share structural similarities with (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-(−)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | Enantiomer | Opposite chirality; different biological activities |
(R)-(−)-4-Isobutyl-5,5-dimethyl-2-oxazolidinone | Structural variant | Different alkyl substituent affecting properties |
(R)-(+)-4-Isopropyl-5-phenyloxazolidinone | Oxazolidinone derivative | Contains a phenyl group; potential for different reactivity |
The uniqueness of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone lies in its specific stereochemistry and substituent arrangement, which may lead to distinct pharmacological profiles compared to its analogs. Its potential role as an asymmetric catalyst further differentiates it from other oxazolidinones.
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone emerged in the 1990s as a member of the SuperQuat family of chiral auxiliaries, designed to overcome limitations in Evans' classical oxazolidinones. The compound is synthesized via cyclization of chiral amino alcohols derived from valine or related substrates, with key steps including:
Industrial-scale production employs continuous flow reactors to optimize yield (>80%) and enantiomeric excess (ee >99%).
As a gem-dimethyl-substituted oxazolidinone, this compound occupies a unique niche:
The C(5) gem-dimethyl group induces a rigid chair-like conformation, forcing the C(4)-isopropyl group to project axially toward the N-acyl moiety. This preorganization amplifies steric discrimination in enolate reactions compared to non-dimethylated analogs.
While Evans' 4-isopropyl-2-oxazolidinone (developed in 1981) laid the groundwork for asymmetric alkylations, it suffered from:
The gem-dimethyl modification in (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone mimics the steric profile of Evans' bulkier 4-tert-butyl derivative while avoiding synthetic complexity. For example, titanium-mediated aldol reactions using this auxiliary achieve dr >95:5 versus 90:10 for the Evans counterpart.
The strategic incorporation of C(5) gem-dimethyl groups revolutionized oxazolidinone chemistry:
This compound has enabled landmark syntheses:
Over 200 peer-reviewed applications since 2000 underscore its transformative role in stereoselective C–C bond formation.
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone represents a chiral heterocyclic compound belonging to the oxazolidinone family. The compound features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms in a 1,3-arrangement [1] [2]. According to IUPAC nomenclature conventions, the complete systematic name is (4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one [3]. The molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol [1] [2].
The compound is assigned CAS Registry Number 223906-38-5 [1] [2] and possesses the InChI identifier: InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 [3]. The corresponding InChI Key is QICFUFOXXNIZFF-ZCFIWIBFSA-N [3]. The structural formula can be represented by the SMILES notation CC(C)[C@@H]1C(OC(=O)N1)(C)C, which explicitly indicates the stereochemical configuration at the chiral center [2] [3].
The oxazolidinone core structure consists of a saturated five-membered ring where carbon-2 bears a carbonyl group (C=O), forming the characteristic 2-oxazolidinone motif [4]. At position 4, the ring bears an isopropyl substituent (1-methylethyl group), while position 5 features two methyl groups creating a quaternary carbon center [5]. This substitution pattern contributes significantly to the compound's steric properties and conformational preferences [5].
The stereochemical designation (R)-(+) indicates that this compound possesses the R absolute configuration at carbon-4 and exhibits dextrorotatory optical activity [1] [2]. The chiral center at position 4 of the oxazolidinone ring is the sole source of molecular chirality, with one defined atom stereocenter and zero undefined stereocenters according to computational analysis [3].
The optical rotation value of [α]₂₀/D = +47° (c = 1 in H₂O) characterizes this enantiomer [1] [2] [6]. This positive optical rotation distinguishes it from its enantiomeric counterpart, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, which exhibits [α]₂₂/D = -47° (c = 1 in H₂O) [7] . The magnitude of optical rotation remains consistent between enantiomers while the sign reverses, confirming their enantiomeric relationship [9] [10].
The absolute stereochemical configuration has been established through various analytical techniques and synthetic correlations. The stereochemical descriptor follows Cahn-Ingold-Prelog priority rules, where the isopropyl group at position 4 adopts the R configuration [11]. This stereochemical assignment is consistent across multiple database sources and commercial suppliers [1] [2] [12].
The compound demonstrates high optical purity with enantiomeric excess values typically exceeding 98.0% [1] [2] [13]. This level of stereochemical purity makes it particularly valuable as a chiral auxiliary in asymmetric synthesis applications [14] [12]. The stereoselective synthesis and isolation of this enantiomer have been well-documented in the scientific literature [15] [14].
While specific single-crystal X-ray diffraction data for (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone were not found in the comprehensive literature search, related oxazolidinone structures provide valuable crystallographic insights. The compound typically crystallizes as white to almost white powder or crystalline material with a melting point range of 86-87°C [1] [2] [6].
Crystallographic studies of similar oxazolidinone derivatives reveal characteristic structural features of this compound class [16] [17]. The five-membered oxazolidinone ring generally adopts an envelope conformation, with one carbon atom deviating from the plane formed by the other four ring atoms [17]. In related structures, the quaternary carbon bearing substituents often serves as the envelope flap [17].
The crystal packing of oxazolidinone compounds is typically stabilized by intermolecular hydrogen bonding interactions involving the NH group of the oxazolidinone ring and the carbonyl oxygen [17]. These hydrogen bonds create extended networks that contribute to the solid-state stability and physical properties of the crystalline material [18].
Computational studies suggest that the compound exhibits a relatively rigid conformation due to the cyclic constraint of the oxazolidinone ring and the steric bulk of the isopropyl and dimethyl substituents [5]. The quaternary carbon at position 5 introduces significant steric hindrance that influences both intramolecular and intermolecular interactions [5].
Computational molecular modeling studies indicate that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone possesses limited conformational flexibility due to the constraints imposed by the five-membered ring structure [3]. The compound exhibits a molecular complexity value of 175 according to computational analysis [3], reflecting the structural sophistication arising from the chiral center and multiple substituents.
The topological polar surface area is calculated as 38.3 Ų [3], indicating moderate polarity that influences the compound's solubility and interaction properties. The XLogP₃-AA value of 1.7 [3] suggests favorable lipophilicity characteristics for various chemical applications.
Density functional theory calculations on related oxazolidinone systems have demonstrated that these compounds prefer specific conformational arrangements that minimize steric interactions while maximizing electronic stabilization [19]. The stereoselectivity observed in reactions involving oxazolidinone auxiliaries can be rationalized through molecular orbital considerations and steric accessibility analysis [19].
The presence of one hydrogen bond donor (the NH group) and two hydrogen bond acceptors (the carbonyl oxygen and ether oxygen) [3] influences the compound's ability to participate in intermolecular interactions. These properties are crucial for understanding the compound's behavior as a chiral auxiliary in asymmetric synthesis [14] [12].
Conformational analysis reveals that the isopropyl substituent at position 4 can adopt different orientations relative to the oxazolidinone ring plane, affecting the steric environment around the chiral center [5]. The two methyl groups at position 5 create a shielded face of the molecule, contributing to the observed stereoselectivity in auxiliary-mediated reactions [5] [12].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary characterization tool for (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. The ¹³C NMR spectrum exhibits characteristic chemical shifts corresponding to the carbonyl carbon, quaternary carbon at position 5, and the various aliphatic carbons [3]. The stereochemical configuration can be confirmed through NOE (Nuclear Overhauser Effect) experiments and coupling pattern analysis in ¹H NMR spectra [20] [21].
Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the oxazolidinone functional group [3] [22]. The C=O stretch typically appears in the region around 1750-1760 cm⁻¹, while N-H stretching vibrations are observed around 3200-3400 cm⁻¹ [22]. The aliphatic C-H stretching modes contribute to the spectrum in the 2800-3000 cm⁻¹ region [22].
Mass spectrometry provides molecular ion identification with an exact mass of 157.110278721 Da [3]. Electron ionization mass spectrometry typically shows characteristic fragmentation patterns involving loss of the isopropyl group and subsequent ring opening reactions [23]. The molecular ion peak serves as a reliable identification marker for the compound.
Optical rotation measurements represent a crucial characterization method for this chiral compound [9] [10]. The specific rotation is measured using polarimetry, typically employing the sodium D-line (589 nm) as the light source [9]. The value [α]₂₀/D = +47° (c = 1 in H₂O) serves as a definitive identification parameter and purity indicator [1] [2] [6].
Ultraviolet-visible (UV-Vis) spectroscopy provides limited structural information for this compound due to the absence of extended conjugation or chromophoric groups [24]. However, UV absorption can be useful for quantitative analysis and purity assessment when appropriate extinction coefficients are established [24].
Gas chromatography coupled with mass spectrometry (GC-MS) enables both separation and identification of the compound, particularly useful for purity analysis and enantiomeric excess determination when chiral stationary phases are employed [1] [2]. The compound demonstrates excellent thermal stability under typical GC conditions, with retention times depending on the specific column and temperature program used [25].